molecular formula C27H57Si B14649624 CID 20430968

CID 20430968

Cat. No.: B14649624
M. Wt: 409.8 g/mol
InChI Key: WVCYSBBRQNBFCP-UHFFFAOYSA-N
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Description

CID 20430968 (PubChem Compound Identifier 20430968) is a synthetic organic compound with a molecular formula of C₇H₅FN₂S and a molecular weight of 168.19 g/mol .

The compound’s synthesis typically involves reactions between halogenated aromatic precursors and sulfur-containing nucleophiles under controlled conditions. For example, one documented method involves the reaction of (2-fluorophenyl)thiourea with brominated intermediates in chloroform, followed by purification via column chromatography .

Properties

Molecular Formula

C27H57Si

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C27H57Si/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3

InChI Key

WVCYSBBRQNBFCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[Si](CCCCCCCCC)CCCCCCCCC

Origin of Product

United States

Preparation Methods

The preparation of CID 20430968 involves several synthetic routes and reaction conditions. One common method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. These materials are subjected to mechanical processing in the presence of a nucleophile . Another method involves the preparation of 7-alkylindole derivatives through a C-H alkylation reaction using N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .

Chemical Reactions Analysis

Biosynthetic Pathway Reactions

Pseudouridimycin is biosynthesized through a multi-step pathway involving specialized enzymes:

  • Pseudouridine Formation :
    The pseudouridine synthase PumJ catalyzes the isomerization of uridine to pseudouridine (Ψ) via an intramolecular transglycosylation reaction. This step is critical for establishing the C-nucleoside core structure .

  • Oxidation to Pseudouridine Aldehyde :
    The flavin-dependent oxidase SapB oxidizes pseudouridine (Ψ) at the 5'-hydroxyl group to generate pseudouridine aldehyde. SapB exhibits a 30-fold higher substrate affinity for pseudouridine (KM = 34 μM) compared to uridine (KM = 901 μM), acting as a gatekeeper to prevent undesired uridine-derived byproducts .

  • Transamination to 5'-Aminopseudouridine :
    The pyridoxal phosphate (PLP)-dependent transaminase SapH converts pseudouridine aldehyde into 5'-aminopseudouridine through a Schiff base intermediate. This step introduces the primary amine required for subsequent dipeptide conjugation .

Table 1: Kinetic Parameters of SapB-Catalyzed Oxidation

SubstrateKM (μM)kcat (min⁻¹)kcat/KM (μM⁻¹ min⁻¹)
Pseudouridine (Ψ)34 ± 51.140.033
Oxazinomycin181 ± 251.030.0057
Uridine901 ± 1020.830.00092

Post-Biosynthetic Modifications

After forming 5'-aminopseudouridine, the following reactions occur:

  • Dipeptide Conjugation :
    The ATP-grasp ligase PumK attaches a glutamine residue to 5'-aminopseudouridine, forming an amide bond. This step is followed by N-hydroxylation by the flavoenzyme PumE, creating the hydroxamate moiety essential for RNAP inhibition .

  • Guanidinoacetate Attachment :
    The enzyme PumM ligates guanidinoacetate to the dipeptide, finalizing the formamidinylated structure that mimics nucleotide triphosphates .

Decomposition Reactions

Pseudouridimycin undergoes pH-dependent degradation in aqueous solutions:

  • Hydroxamate Bond Scission :
    Intramolecular cleavage of the hydroxamate bond occurs via nucleophilic attack by the adjacent guanidine group, leading to loss of antibacterial activity. This decomposition pathway has a half-life of ~24 hours in physiological buffer (pH 7.4) .

  • Stabilization Strategies :
    Replacement of the hydroxamate with a tertiary amide (e.g., compound 16 ) eliminates this instability while retaining RNAP-inhibitory activity (IC50 = 0.2 μM vs. 0.1 μM for natural PUM) .

Enzymatic Inhibition Mechanism

Pseudouridimycin competitively inhibits bacterial RNAP by:

  • Substrate Mimicry :
    The pseudouridine core engages in Watson-Crick base pairing with template DNA, while the dipeptide moiety mimics protein-ligand interactions of nucleoside triphosphates (NTPs) .

  • Binding Kinetics :
    It binds the RNAP active site with an IC50 of 0.1 μM, showing >600-fold selectivity over human RNAP I and >90-fold over RNAP III .

Synthetic Modifications

Chemical synthesis efforts have focused on improving stability and activity:

  • Analogue Synthesis :
    Replacing the hydroxamate with hydrazide or tertiary amide groups yielded derivatives (e.g., 16 ) with retained antibacterial efficacy (MIC = 4–8 μg/mL against Streptococcus pneumoniae) and enhanced half-life (>7 days) .

  • Total Synthesis :
    A 15-step route was developed, featuring a key Suzuki-Miyaura coupling to assemble the C-nucleoside core and late-stage dipeptide conjugation .

Scientific Research Applications

CID 20430968 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is being explored for its potential therapeutic applications, including its use in drug development and disease treatment. In industry, this compound is utilized in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 20430968 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : this compound and CID 2049887 share identical LogP values, suggesting similar membrane permeability. In contrast, the brominated indole (CID 252137) exhibits higher lipophilicity, likely due to its bromine substituent .
  • Enzyme Inhibition : Both this compound and CID 252137 inhibit CYP1A2, a trait absent in the boronic acid derivative (CID 53216313) .
  • Synthetic Complexity : this compound and its thiophene analog (CID 2049887) have moderate synthetic accessibility scores, while the boronic acid derivative requires more specialized reagents (e.g., palladium catalysts) .

Functional Analogs

Oscillatoxin Derivatives (CID 101283546, CID 185389)

These marine-derived toxins share aromatic ring systems and halogen substituents with CID 20430967. However, oscillatoxins exhibit significantly higher molecular weights (>500 g/mol) and complex macrocyclic structures, leading to distinct bioactivities (e.g., ion channel modulation vs. CYP inhibition) .

Colchicine (CID 6167)

Though structurally dissimilar, colchicine and this compound both target enzymatic pathways.

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